パントテン酸

概要

説明

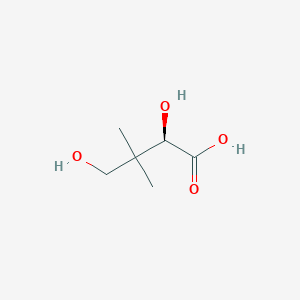

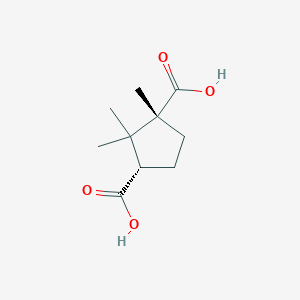

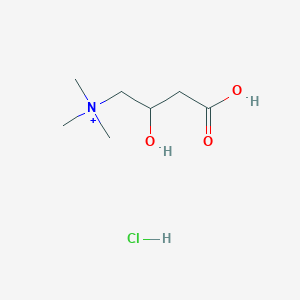

パントテン酸は、化学式 HOCH₂C(CH₃)₂CH(OH)CO₂H を持つα-ヒドロキシ酸です 。生物学的文脈では、通常、その共役塩基であるパントテン酸塩の水溶液として見られます。 パントテン酸は、補酵素Aの合成に必須であるパントテン酸(ビタミンB5)の生合成における重要な構成要素です .

2. 製法

合成経路と反応条件: パントテン酸は、ケトパントテン酸ヒドロキシメチルトランスフェラーゼによって触媒されるケトイソバレレートのヒドロキシメチル化によって合成され、ケトパントテン酸が生成されます。 この中間体は、次にケトパントテン酸レダクターゼによって還元され、ヒドリド源としてNADHを使用してパントテン酸塩が形成されます .

工業生産方法: パントテン酸の工業生産は、しばしば微生物発酵を伴います。 2-ヒドロキシ-3,3-ジメチル-4-オキソブタン酸などの基質は、細菌または酵母を使用して発酵されます。 一般的に使用される微生物には、大腸菌、バチルス属、コリネバクテリウム属、酵母、ストレプトミセス属があります .

科学的研究の応用

Pantoic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of pantothenic acid and its derivatives.

Biology: Pantoic acid is involved in the biosynthesis of coenzyme A, which is crucial for various metabolic pathways.

作用機序

パントテン酸は、主にパントテン酸と補酵素Aの生合成における役割を通じて効果を発揮します。 補酵素Aは、タンパク質、炭水化物、脂肪の合成と代謝に不可欠です。 パントテン酸は補酵素Aに組み込まれ、その後、クエン酸回路や脂肪酸合成など、さまざまな生化学反応に関与します .

類似化合物:

パントテン酸: 補酵素Aの合成に必須な、β-アラニンとのパントテン酸のアミド.

パンテノール: 化粧品や医薬品に使用されるパントテン酸のアルコールアナログ.

独自性: パントテン酸は、パントテン酸と補酵素Aの生合成における前駆体としての役割のために独特です。 他のα-ヒドロキシ酸とは異なり、パントテン酸は必須な代謝経路に不可欠であり、重要な生物学的意義を持っています .

生化学分析

Biochemical Properties

Pantoic acid plays a crucial role in biochemical reactions as it is a key component of pantothenic acid (vitamin B5), which is a part of coenzyme A . Coenzyme A is essential for cellular energy production and for the synthesis and degradation of proteins, carbohydrates, and fats .

Cellular Effects

Pantoic acid, through its role in the formation of pantothenic acid and subsequently coenzyme A, influences various cellular processes. It is essential for cellular energy production and impacts the metabolism of proteins, carbohydrates, and fats .

Molecular Mechanism

The molecular mechanism of pantoic acid involves its conversion into pantothenic acid, which is then used to synthesize coenzyme A . This conversion is catalyzed by ketopantoate hydroxymethyltransferase, which gives ketopantoate. Ketopantoate is reduced by ketopantoate reductase to pantoate, using NADH as the hydride source .

Temporal Effects in Laboratory Settings

It is known that pantothenic acid, which is derived from pantoic acid, is stable under neutral conditions but is readily destroyed by heat in alkaline or acid solutions .

Dosage Effects in Animal Models

The effects of pantoic acid dosage in animal models have not been extensively studied. It is known that pantothenic acid, derived from pantoic acid, is essential for all animals .

Metabolic Pathways

Pantoic acid is involved in the biosynthesis of coenzyme A . This process begins with ketoisovalerate, which is converted into ketopantoate by ketopantoate hydroxymethyltransferase. Ketopantoate is then reduced to pantoate by ketopantoate reductase .

Transport and Distribution

It is known that pantothenic acid, derived from pantoic acid, is absorbed into intestinal cells via a saturable, sodium-dependent active transport system .

Subcellular Localization

As a component of coenzyme A, it is likely to be found wherever coenzyme A is present within the cell .

準備方法

Synthetic Routes and Reaction Conditions: Pantoic acid can be synthesized through the hydroxymethylation of ketoisovalerate, catalyzed by ketopantoate hydroxymethyltransferase, resulting in ketopantoate. This intermediate is then reduced by ketopantoate reductase to form pantoate, using NADH as the hydride source .

Industrial Production Methods: Industrial production of pantoic acid often involves microbial fermentation. Substrates such as 2-hydroxy-3,3-dimethyl-4-oxobutanoic acid are fermented using bacteria or yeast. Common microorganisms used include Escherichia coli, Bacillus, Corynebacterium, yeast, and Streptomyces .

化学反応の分析

反応の種類: パントテン酸は、以下を含むさまざまな化学反応を起こします。

酸化: パントテン酸は、対応するケトンまたはアルデヒドを生成するために酸化することができます。

還元: パントテン酸の還元は、アルコールを生成する可能性があります。

置換: パントテン酸は、特にアミドの形成において、置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: ケトンまたはアルデヒド。

還元: アルコール。

置換: パントテン酸(ビタミンB5)などのアミド.

4. 科学研究への応用

パントテン酸は、科学研究でいくつかの用途があります。

化学: パントテン酸とその誘導体の合成における前駆体として使用されます。

生物学: パントテン酸は、さまざまな代謝経路に不可欠な補酵素Aの生合成に関与しています。

医学: パントテン酸などのパントテン酸誘導体は、食事補助食品や医薬品として、欠乏症や代謝性疾患の治療に使用されています.

類似化合物との比較

Pantothenic Acid: The amide of pantoic acid with β-alanine, essential for coenzyme A synthesis.

Panthenol: The alcohol analog of pantothenic acid, used in cosmetics and pharmaceuticals.

Uniqueness: Pantoic acid is unique due to its role as a precursor in the biosynthesis of pantothenic acid and coenzyme A. Unlike other alpha hydroxy acids, pantoic acid is integral to essential metabolic pathways and has significant biological importance .

特性

IUPAC Name |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOIIPJYVQJATP-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101016980 | |

| Record name | Pantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-33-0 | |

| Record name | Pantoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pantoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101016980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pantoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J1TL6G6J9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pantoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240389 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of ketopantoic acid reductase in the biosynthesis of pantoic acid?

A1: Ketopantoic acid reductase is a key enzyme that catalyzes the stereospecific reduction of ketopantoic acid to D-pantoic acid. This NADPH-dependent reaction is crucial for the biosynthesis of D-pantothenic acid, a precursor to coenzyme A. [, , ]

Q2: How does the availability of β-alanine influence pantoic acid biosynthesis?

A2: Studies in Escherichia coli suggest that pantothenate kinase, the enzyme responsible for phosphorylating pantothenic acid, plays a primary role in regulating the intracellular Coenzyme A (CoA) content. While E. coli can synthesize pantoic acid in excess of its CoA requirements, the availability of β-alanine, the other precursor to pantothenic acid, doesn't appear to be a limiting factor in CoA biosynthesis. []

Q3: What alternative pathway for β-alanine biosynthesis was identified in Methanocaldococcus jannaschii?

A3: Unlike many prokaryotes that utilize pyruvoyl-dependent L-aspartate decarboxylase (PanD) for β-alanine synthesis, Methanocaldococcus jannaschii employs a pyridoxal phosphate (PLP)-dependent L-aspartate decarboxylase encoded by the gene MJ0050. This enzyme exhibits a Km of ~0.80 mM for L-aspartate and catalyzes its decarboxylation with a specific activity of 0.09 μmol min−1 mg−1 at 70°C. []

Q4: What is the molecular formula and weight of pantoic acid?

A4: Pantoic acid has the molecular formula C6H12O4 and a molecular weight of 148.16 g/mol.

Q5: What spectroscopic techniques are useful for characterizing pantoic acid and its derivatives?

A5: Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, provides valuable information about the structure and conformation of pantoic acid and its derivatives. [] Infrared (IR) spectroscopy is useful for analyzing functional groups and stereochemistry, as demonstrated by the study of β, β-dimethylpyruvic acid 2,4-dinitrophenylhydrazone. []

Q6: How can D-pantolactone, a key precursor to D-pantothenic acid, be obtained from a racemic mixture?

A6: Several methods have been explored for the resolution of racemic pantolactone, including:

- Microbial Resolution: Utilizing the stereospecific hydrolysis of L-pantolactone by enzymes like D-lactonohydrolase (D-Lac) from various microorganisms. This approach allows for the isolation of D-pantolactone with high enantiomeric excess. [, , , , , , , , ]

- Chemical Resolution: Employing chiral amines like those described in research to form diastereomeric salts with racemic pantoic acid, which can then be separated to obtain enantiopure pantoic acid or pantolactone. []

Q7: What synthetic strategies have been developed for the synthesis of pantoic acid and its derivatives?

A7: Researchers have explored various synthetic routes, including:

- Starting from D-mannitol: This approach allows for the enantioselective synthesis of both D- and L-pantolactone. []

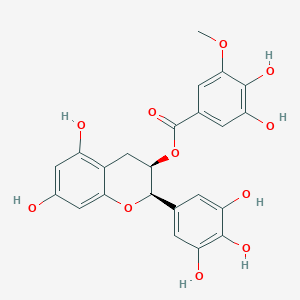

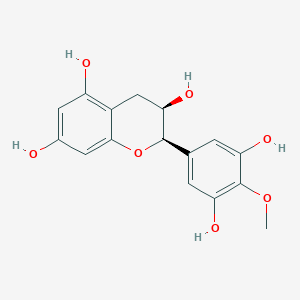

- Utilizing pantolactone as a building block: This strategy enables the synthesis of chiral analogs of diacylglycerols, expanding the structural diversity of pantoic acid derivatives. [, ]

Q8: What is the role of lactonohydrolase in the context of pantoic acid?

A8: Lactonohydrolases play a crucial role in the kinetic resolution of racemic pantolactone, a key step in the production of D-pantothenic acid. These enzymes exhibit stereospecificity, selectively hydrolyzing either the D- or L-enantiomer of pantolactone. Notably, researchers have identified and characterized novel lactonohydrolases from various microbial sources, including Agrobacterium tumefaciens, Fusarium oxysporum, and Rhodococcus erythropolis. These enzymes exhibit varying substrate specificities and catalytic efficiencies, highlighting the diversity of these biocatalysts. [, , , ]

Q9: Can you elaborate on the mechanism of D-lactonohydrolase and how its catalytic efficiency can be improved?

A9: D-lactonohydrolase (D-Lac) catalyzes the hydrolysis of D-pantolactone through a mechanism involving a nucleophilic attack on the lactone carbonyl group. Studies have shown that the enzyme's catalytic efficiency can be enhanced through protein engineering approaches such as tunnel engineering and directed evolution. These strategies aim to optimize the enzyme's active site and substrate access tunnel, leading to improved substrate binding and turnover rates. [, ]

Q10: How do structural modifications of pantothenic acid influence its biological activity?

A10: Modifications to the pantothenic acid structure can significantly impact its biological activity. For instance, replacing the carboxyl group of pantoic acid with a sulfonic acid group yields pantoyltaurine, a known antagonist of pantothenic acid. These antagonists compete with pantothenic acid for binding to enzymes involved in CoA biosynthesis, thereby inhibiting its formation. [, , ]

Q11: What is the significance of the stereochemistry of pantoic acid in biological systems?

A11: The biological activity of pantoic acid is highly stereospecific, with the D-enantiomer being the naturally occurring and biologically active form. This stereospecificity highlights the importance of chirality in biological systems and the need for enantioselective synthesis or resolution methods to obtain the desired enantiomer for pharmaceutical and biotechnological applications. [, , , ]

Q12: What are the potential applications of pantoic acid derivatives beyond vitamin B5 supplementation?

A12: Beyond their role as precursors to pantothenic acid and CoA, pantoic acid derivatives hold promise in diverse applications, including:

- Drug Development: The development of pantothenic acid antagonists as potential antibacterial agents. [, , ]

- Biomaterials: The synthesis of chiral phospholipids incorporating pantoic acid for applications in drug delivery and nanotechnology. [, ]

- Biocatalysis: The use of pantothenic acid-dependent enzymes in biocatalytic processes for the synthesis of valuable chemicals. []

Q13: What are some future research directions in the field of pantoic acid and its derivatives?

A13: Future research directions include:

- Exploring the Structure-Activity Relationship: Investigating how further structural modifications of pantoic acid and its derivatives impact their biological activity and exploring their potential as pharmaceuticals or agrochemicals. [, , ]

- Developing Efficient Biocatalysts: Engineering enzymes involved in pantoic acid metabolism for improved efficiency and exploring their use in biocatalytic processes. [, ]

- Investigating the Role of Pantothenic Acid in Disease: Studying the implications of pantothenic acid deficiency or dysregulation in various diseases and exploring potential therapeutic interventions. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

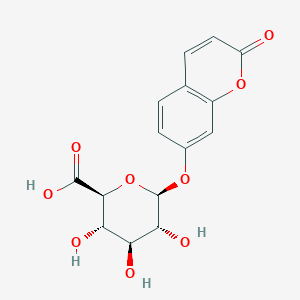

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)